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molecular formula C10H7BrIN B8744654 6-Bromo-7-iodo-2-methylquinoline

6-Bromo-7-iodo-2-methylquinoline

Cat. No. B8744654
M. Wt: 347.98 g/mol
InChI Key: OGSUHSMHHAAQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481742B2

Procedure details

To (4-bromo-3-iodophenyl)amine (11.93 g, 40 mmol) was added cone HCl (6 ml), p-chloranil (9.83 g, 1 equiv.) and isopropanol (20 ml) and the mixture was heated to reflux. A solution of crotonaldehyde (3.98 ml) in isopropanol (3.8 ml) was then added at a rate of 0.1 ml/min using a syringe pump and the mixture was stirred at reflux for another 40 rain after the end of the addition. The mixture was cooled to r.t., dilated with EtOAc and 5% aq. NH4OH. The products were extracted in EtOAc and the organic layer was washed several times with water, brine, and dried over Na2SO4. The crude material was dissolved as much as possible in 300 ml boiling toluene and purified by flash chromatography on silica with a gradient of EtOAc/toluene 0 to 5%. The first product was 6-bromo-7-iodo-2-methylquinoline followed by its isomer 6-bromo-5-iodo-2-methylquinoline.
Quantity
11.93 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[I:9].Cl.[C:11]1(Cl)[C:17](=O)C(Cl)=C(Cl)[C:13](=O)[C:12]=1Cl.C(=O)/C=C/C.[NH4+].[OH-]>C(O)(C)C.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[I:9])[N:8]=[C:12]([CH3:13])[CH:11]=[CH:17]2 |f:4.5|

Inputs

Step One
Name
Quantity
11.93 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)I
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.83 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3.98 mL
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 40 rain
ADDITION
Type
ADDITION
Details
after the end of the addition
EXTRACTION
Type
EXTRACTION
Details
The products were extracted in EtOAc
WASH
Type
WASH
Details
the organic layer was washed several times with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved as much as possible in 300 ml
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica with a gradient of EtOAc/toluene 0 to 5%

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=CC(=NC2=CC1I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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